molecular formula C8H7NO2 B1446374 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 20857-26-5

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No.: B1446374
CAS No.: 20857-26-5
M. Wt: 149.15 g/mol
InChI Key: LNNPJJJCTBVNHK-UHFFFAOYSA-N
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Description

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 20857-26-5) is a high-purity heterocyclic organic compound with the molecular formula C 8 H 7 NO 2 and a molecular weight of 149.15 g/mol . This compound features a fused cyclopenta[b]pyridin-7-one core structure, a scaffold of significant interest in medicinal chemistry for its versatile physicochemical properties . Heterocyclic compounds like this one are true cornerstones of drug design and discovery, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle . The structural dynamics of such nitrogen-based heterocycles, including ring size and aromaticity, allow for a vast array of chemical structures that can be fine-tuned to interact with specific biological targets . Researchers primarily investigate these core scaffolds for their potential applications in developing new anticancer agents . The broader class of cyclopenta[b]pyridin-one derivatives serves as a privileged structure for exploring mechanisms such as enzyme inhibition and interaction with key biological targets in oncology research . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Handle with care and refer to the Safety Data Sheet (SDS) for proper handling and storage instructions. It is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-hydroxy-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-4-7(11)8-5(6)2-1-3-9-8/h1-3,6,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNPJJJCTBVNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure:

  • Catalyst: Manganese(II) triflate (Mn(OTf)₂), typically at 0.5 mol% relative to substrate.
  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH), 5 equivalents relative to substrate.
  • Solvent: Water or aqueous tert-butanol mixture.
  • Temperature: 25 °C (room temperature).
  • Reaction Time: Approximately 24 hours.
  • Atmosphere: Ambient air or inert atmosphere to prevent side reactions.
  • Substrate: 2,3-Cyclopentenopyridine or substituted analogues.

This catalytic oxidation selectively activates the methylene (CH₂) group adjacent to the nitrogen atom in the pyridine ring, leading to hydroxylation and formation of the 5-hydroxy derivative. The reaction proceeds with excellent chemoselectivity, avoiding over-oxidation or ring cleavage.

Representative Reaction Scheme:

$$
\text{2,3-Cyclopentenopyridine} \xrightarrow[\text{H}2\text{O}, 25^\circ C]{\text{Mn(OTf)}2, \text{t-BuOOH}} \text{this compound}
$$

Synthesis of Substrates and Analogues

The starting materials, such as 2,3-cyclopentenopyridine and its N-oxides, can be prepared through established methods involving cyclization and oxidation steps. For example, 2,3-cyclopentenopyridine N-oxide is synthesized by slow addition of peracetic acid (CH₃COOOH, 30% in water) to 2,3-cyclopentenopyridine in dichloromethane at 25 °C, followed by aqueous workup and purification. This intermediate can then be used for further oxidation reactions to obtain hydroxy derivatives or other functionalized analogues.

Key Research Findings and Yields

The manganese-catalyzed oxidation method has been reported to provide high yields, often exceeding 90%, with excellent selectivity for the hydroxylated product. The reaction tolerates various substituents on the pyridine ring, allowing synthesis of a range of analogues with potential biological activities.

Parameter Condition/Value Notes
Catalyst loading 0.5 mol% Mn(OTf)₂ Low catalyst loading
Oxidant 5 equiv t-BuOOH (65% aqueous) Efficient oxidant
Solvent Water or aqueous tert-butanol Green solvent system
Temperature 25 °C Mild, room temperature
Reaction time 24 hours Sufficient for complete conversion
Yield 90–98% High yield, excellent purity
Selectivity High Minimal side-products

Mechanistic Insights

The manganese catalyst activates the C-H bond adjacent to the nitrogen in the pyridine ring, facilitating the insertion of an oxygen atom from tert-butyl hydroperoxide. The process likely proceeds via a radical or high-valent manganese-oxo intermediate, enabling selective hydroxylation without affecting other sensitive sites on the molecule.

Alternative Methods and Considerations

While the manganese-catalyzed oxidation is the most reported and efficient method, other oxidative systems such as peracids or metal-free oxidants may be used but generally suffer from lower selectivity or harsher conditions. The mild aqueous conditions of the manganese system also reduce environmental impact and simplify purification.

Summary Table of Preparation Methods

Method Catalyst/Oxidant Conditions Yield (%) Advantages References
Manganese(II) triflate + t-BuOOH Mn(OTf)₂ / tert-butyl hydroperoxide 25 °C, aqueous, 24 h 90–98 Mild, high selectivity, green solvent
Peracetic acid oxidation CH₃COOOH 25 °C, dichloromethane, 48 h ~90 Good yield, used for substrate prep

This comprehensive overview of the preparation methods for this compound highlights the manganese-catalyzed oxidation as the leading approach, combining efficiency, selectivity, and environmentally benign conditions. The method's adaptability to various substrates and mild reaction parameters make it a valuable protocol in synthetic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using manganese(II) triflate and tert-butyl hydroperoxide.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act on enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

The following sections compare 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with structurally related cyclopenta[b]pyridine derivatives, focusing on substituent effects, biological activities, and applications.

Structural Analogs and Substituent Effects

3-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (Compound 49/300)
  • Substituents : Hydroxy group at C3, methyl group at C3.
  • Origin : Isolated from the halotolerant fungal strain Wallemia sebi PXP-89, highlighting its natural occurrence .
  • Bioactivity : Demonstrates antibacterial activity against Enterobacter aerogenes with an MIC value of 3.7 μM, suggesting that hydroxyl and methyl groups enhance bioactivity .
  • Comparison : The positional difference of the hydroxyl group (C3 vs. C5) may influence hydrogen-bonding interactions and target selectivity.
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 31170-78-2)
  • Substituents: No hydroxyl or methyl groups.
  • Physicochemical Properties : Melting point = 118–120°C; molecular weight = 133.15 g/mol .
  • Applications : Serves as a scaffold for synthesizing bioactive derivatives due to its simple structure and commercial availability .
  • Comparison : The absence of substituents reduces steric hindrance, making it a versatile intermediate for further functionalization.
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
  • Substituents : Chloro at C2, methyl at C4.
  • Applications : Used in medicinal chemistry for enzyme inhibition and receptor modulation, leveraging the electron-withdrawing chlorine atom for enhanced reactivity .
  • Comparison : Halogenation introduces electronic effects that may improve binding to hydrophobic enzyme pockets compared to hydroxylated analogs.
4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one (CAS 1428651-90-4)
  • Substituents : Bromo at C4.
  • Molecular Weight : 212.04 g/mol; hazardous properties include skin/eye irritation (H315, H319) .
  • Comparison : Bromine’s larger atomic radius may influence steric interactions in biological systems compared to smaller substituents like hydroxyl or methyl.

Key Findings :

  • The hydroxyl group in compound 49/300 correlates with antibacterial activity, though its position (C3 vs. C5) may modulate efficacy .
  • Halogenated derivatives (e.g., 2-chloro, 4-bromo) are prioritized in drug discovery for their enhanced reactivity and target engagement .

Key Observations :

  • Thermal stability varies with substituents; non-hydroxylated analogs have higher melting points .
  • Halogenated compounds require careful handling due to irritant properties .

Biological Activity

5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, also known by its CAS number 20857-26-5, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

PropertyValue
Molecular FormulaC₈H₉NO
Molecular Weight135.16 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point267.4 ± 9.0 °C
Flash Point122.6 ± 26.1 °C
LogP1.30

Antimicrobial Properties

Research indicates that compounds related to cyclopenta[b]pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 10 µM, indicating potent antimicrobial effects .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines range from 2.1 µM to 13.5 µM , showcasing its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 74.38 µM , which is significant in the context of neurodegenerative diseases .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects, which could be relevant in treating various inflammatory conditions. Its ability to modulate inflammatory pathways suggests potential applications in therapeutic formulations aimed at reducing inflammation .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of cyclopenta[b]pyridine derivatives reported that at a concentration of 100 µg/mL , the compound produced inhibition zones of 11 mm against both methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

In Vitro Anticancer Study

In a comparative study involving multiple cancer cell lines, this compound was tested against HeLa and MCF-7 cells. The results indicated selective cytotoxicity with IC50 values of 9.2 µM for MCF-7 and 5.9 µM for HeLa cells, demonstrating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, and how can intermediates be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. For example, cyclopenta[b]pyridine derivatives are often synthesized via cyclization reactions, such as the Skraup reaction, which uses acidic conditions to form fused rings . Optimization strategies include:

  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates (e.g., brominated analogs like 4-bromo-5H-cyclopenta[c]pyridin-7-one) improves final product purity .
  • Reaction temperature control : Lowering temperatures during ketone formation steps minimizes side reactions, as seen in cyclopenta[c]pyridine synthesis .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclization steps .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H-NMR signals for the dihydroxycyclopentane moiety appear as multiplet peaks between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
  • IR spectroscopy : Stretching vibrations for the ketone group (C=O) are observed at ~1650 cm⁻¹, and hydroxyl (O-H) bands at ~3300 cm⁻¹ .
  • Mass spectrometry : Exact mass analysis (e.g., m/z 135.0684 for related analogs) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as cyclopenta-pyridine derivatives can cause irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .

Q. How does the compound’s solubility influence experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For biological assays:

  • Stock solutions : Prepare in DMSO (≤1% v/v) to avoid cytotoxicity .
  • Solvent compatibility : Ensure solvents do not interfere with downstream reactions (e.g., DMSO quenches radical reactions) .

Advanced Research Questions

Q. How can regioselective functionalization of the cyclopenta[b]pyridine core be achieved for targeted drug design?

Methodological Answer: Regioselectivity is controlled by:

  • Electrophilic aromatic substitution : Bromination at the 4-position (as in 4-bromo-5H-cyclopenta[c]pyridin-7-one) occurs due to electron-donating hydroxyl groups directing electrophiles to para positions .
  • Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at brominated sites .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents unwanted side reactions during functionalization .

Q. What strategies address contradictory spectral data or isomerism in cyclopenta[b]pyridine derivatives?

Methodological Answer:

  • Stereochemical analysis : Use NOESY NMR to distinguish between cis/trans diastereomers of the dihydroxycyclopentane ring .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., methylene vs. ketone orientation) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and verify experimental IR/NMR data .

Q. How do electronic effects of substituents impact the compound’s pharmacological activity?

Methodological Answer:

  • Electron-donating groups (EDGs) : Methoxy or methyl groups at the 4-position enhance binding to kinase targets (e.g., anticancer applications) by increasing electron density at the pyridine nitrogen .
  • Electron-withdrawing groups (EWGs) : Nitrile or halide substituents improve metabolic stability but may reduce solubility .
  • Structure-activity relationship (SAR) : Systematic substitution at the 5- and 6-positions (e.g., with amino or hydroxymethyl groups) modulates selectivity for bacterial vs. viral targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to control stereochemistry .
  • Crystallization-induced dynamic resolution : Racemic mixtures are resolved via selective crystallization of one enantiomer .
  • Continuous flow systems : Improve reproducibility and reduce side products in multi-step syntheses .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular docking : Screen virtual libraries against target proteins (e.g., SARS-CoV-2 main protease) to prioritize synthetic targets .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., ketone oxygen) and hydrophobic regions for antibacterial activity .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 2
5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

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